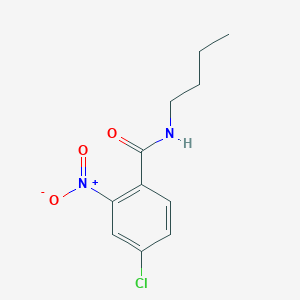

N-butyl-4-chloro-2-nitrobenzamide

Description

N-butyl-4-chloro-2-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 2-position, a chloro (-Cl) substituent at the 4-position of the benzene ring, and an N-butyl chain. The nitro group is strongly electron-withdrawing, influencing reactivity and intermolecular interactions, while the chloro substituent enhances lipophilicity. The N-butyl chain may modulate solubility and bioavailability.

Properties

Molecular Formula |

C11H13ClN2O3 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

N-butyl-4-chloro-2-nitrobenzamide |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14(16)17/h4-5,7H,2-3,6H2,1H3,(H,13,15) |

InChI Key |

SRJGITYGTZOJLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-2-nitrobenzamide typically involves the nitration of N-butyl-4-chlorobenzamide. The process begins with the chlorination of N-butylbenzamide to introduce the chlorine atom at the para position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the amide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-2-nitrobenzamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Reduction: N-butyl-4-chloro-2-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-2-nitrobenzoic acid and butylamine.

Scientific Research Applications

N-butyl-4-chloro-2-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-2-nitrobenzamide depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

In contrast, the 4-nitro group in Dimitrova et al.’s compound may favor para-directed interactions. The dual nitro groups in Saeed et al.’s compound result in significant electron withdrawal, likely reducing basicity compared to mono-nitro analogs.

Solubility and Lipophilicity: The absence of a nitro group in N-(sec-butyl)-4-chlorobenzamide reduces molecular weight and polarity, enhancing solubility in nonpolar solvents. this compound’s nitro and chloro groups increase logP (estimated >3), suggesting poor aqueous solubility but favorable membrane permeability.

The sec-butyl chain in this compound offers flexibility, which may improve bioavailability compared to rigid arylalkyl substituents.

Biological Activity

N-butyl-4-chloro-2-nitrobenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the mechanisms of action, biological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a nitro group, a chloro substituent, and an amide functional group. These functional groups contribute to its biological activity by facilitating interactions with various biomolecules. The presence of the nitro group can lead to the formation of reactive intermediates through reduction reactions, which may interact with cellular components and induce cytotoxic effects. The chloro group is also capable of participating in nucleophilic substitution reactions, thereby modifying biological molecules and disrupting normal cellular processes.

The mechanism of action for this compound involves several pathways:

- Cytotoxicity : The reduction of the nitro group can generate reactive species that damage cellular components.

- Enzyme Inhibition : The amide moiety can form hydrogen bonds with enzymes, potentially leading to competitive inhibition.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways by interacting with specific receptors or proteins .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The cytotoxic effects are attributed to the compound's ability to induce apoptosis in tumor cells through oxidative stress mechanisms .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

- Cancer Cell Proliferation : In a controlled experiment involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability after 48 hours, suggesting strong anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.